CYP2C19 Inhibition vs. Xanthone Baseline
In silico ADMET profiling using admetSAR 2.0 predicts that 1,2,3,7-Tetramethoxyxanthone carries a positive CYP2C19 inhibition probability of 60.44%, whereas it is predicted to be negative for CYP2C9 (95.76% probability of non-inhibition) and CYP2D6 (90.24% probability of non-inhibition) [1]. This contrasts with the broader class of methoxylated xanthones, where CYP inhibitory promiscuity is common; for instance, Polygalaxanthone III, a glycosylated xanthone from the same species, experimentally inhibits CYP2E1 with an IC50 of 50.56 μM . The selective CYP2C19 inhibition signal for the tetramethoxy aglycone represents a class-level differentiation point that may reduce polypharmacology risks in ADME-Tox screening applications.
| Evidence Dimension | CYP2C19 inhibition probability (in silico) |
|---|---|
| Target Compound Data | Probability: 60.44% (positive prediction) |
| Comparator Or Baseline | Polygalaxanthone III: CYP2E1 IC50 50.56 μM (experimental); Class baseline for xanthones: frequent CYP inhibitory promiscuity |
| Quantified Difference | Selective CYP2C19 signal vs. broad CYP inhibition in glycosylated analogs |
| Conditions | admetSAR 2.0 prediction model; comparator data from human CYP450 enzyme assays |
Why This Matters
A compound with a narrower predicted CYP inhibition profile is preferable for in vivo studies where minimizing drug–drug interaction liabilities is critical.
- [1] PlantaEdb ADMET Predictions for 1,2,3,7-Tetramethoxyxanthone (admetSAR 2.0). CYP2C19 inhibition probability: 60.44%. Accessed 2026-04-26. View Source
